5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde CAS number
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde CAS number
An In-depth Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a key bifunctional building block in modern synthetic and medicinal chemistry. We will delve into its synthesis, characterization, core applications, and safe handling, providing field-proven insights for researchers, scientists, and drug development professionals. The central utility of this molecule lies in its two reactive handles: an aldehyde for classical carbonyl chemistry and a terminal alkyne, primed for highly efficient cycloaddition reactions.
CAS Number: 224317-64-0[1][2][3][4]
Physicochemical and Structural Properties
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a solid at room temperature with properties that make it a versatile reagent in organic synthesis. Its structure combines a stable chlorobenzaldehyde core with a reactive propargyl ether, making it an ideal starting point for constructing more complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 224317-64-0 | [1][2][3] |
| Molecular Formula | C₁₀H₇ClO₂ | [1][3] |
| Molecular Weight | 194.61 g/mol | [1][3] |
| Melting Point | 74-76 °C | [3] |
| Boiling Point | 316.2±32.0 °C (Predicted) | [3] |
| SMILES | O=CC1=CC(Cl)=CC=C1OCC#C | [1] |
| Appearance | Solid | [5] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a straightforward and reliable Williamson ether synthesis. This reaction is fundamentally an Sₙ2 substitution where the phenoxide ion of 5-chloro-2-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.
Causality of Experimental Choices:
-
Starting Material: 5-Chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) is chosen for its commercially available nature and the inherent nucleophilicity of its phenolic hydroxyl group upon deprotonation.[6]
-
Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions with the aldehyde or propargyl group.
-
Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction mechanism.
-
Reagent: Propargyl bromide provides the essential 2-propynyl group. It is a potent electrophile, ensuring an efficient reaction.
Detailed Synthesis Protocol:
-
Reaction Setup: To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq).
-
Reagent Addition: Add propargyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approx. 56°C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: After cooling to room temperature, filter off the solid potassium salts and wash with a small amount of acetone.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde as a pure solid.
Synthesis Workflow Diagram:
Caption: Williamson ether synthesis workflow for the target compound.
Spectroscopic Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The data presented here are based on established principles of NMR spectroscopy for substituted benzaldehydes.[7]
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~10.5 ppm (s, 1H): This downfield singlet corresponds to the aldehyde proton (-CHO), deshielded by the electron-withdrawing carbonyl group.
-
δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the aldehyde group.
-
δ ~7.5 ppm (dd, 1H): Aromatic proton meta to the aldehyde and ortho to the chlorine.
-
δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the ether linkage.
-
δ ~4.8 ppm (d, 2H): Methylene protons (-O-CH₂-C≡), showing coupling to the acetylenic proton.
-
δ ~2.5 ppm (t, 1H): The terminal acetylenic proton (-C≡CH), with its characteristic triplet splitting due to coupling with the methylene protons.
-
-
¹³C NMR Spectroscopy (CDCl₃, 101 MHz):
-
δ ~189 ppm: Aldehyde carbonyl carbon.
-
δ ~159 ppm: Aromatic carbon attached to the ether oxygen.
-
δ ~125-136 ppm: Four distinct signals for the other aromatic carbons.
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δ ~78 ppm & ~76 ppm: The two sp-hybridized carbons of the alkyne group.
-
δ ~56 ppm: Methylene carbon (-O-CH₂-).
-
Core Application: A Gateway to Molecular Complexity via Click Chemistry
The primary value of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde in research and drug discovery stems from its terminal alkyne group, which is a key substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[8][9]
The Principle of Click Chemistry:
Click chemistry refers to reactions that are high-yielding, wide in scope, create no (or inoffensive) byproducts, and are stereospecific.[9] The CuAAC reaction perfectly embodies these principles, allowing for the covalent ligation of an alkyne-containing molecule (like our title compound) to an azide-containing molecule with exceptional efficiency and specificity.[8] This forms a stable 1,2,3-triazole ring, which acts as a robust linker.
Role in Drug Discovery:
This compound serves as a versatile scaffold. The aldehyde can be used to attach the molecule to a protein of interest or another molecular fragment, while the alkyne is reserved for a highly specific "click" conjugation. This strategy is frequently employed in:
-
Synthesis of Novel Bioactive Compounds: Rapidly creating libraries of complex molecules for screening by clicking on various azide-modified fragments.[10]
-
Development of PROTACs (Proteolysis Targeting Chimeras): The triazole linker formed via click chemistry is often used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
-
Bioconjugation: Attaching the molecule to biomolecules like peptides or proteins for imaging or diagnostic purposes.
CuAAC Application Workflow:
Caption: CuAAC reaction using the title compound as the alkyne source.
Safety and Handling
Proper handling is crucial for laboratory safety. While a specific safety data sheet for this exact compound is not universally available, data from analogous structures like 2-chlorobenzaldehyde and other propargyl ethers provide a strong basis for safe handling protocols.[11][12][13][14]
-
General Hazards: May be harmful if swallowed or inhaled.[11] Causes skin and serious eye irritation.[12] May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[13]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store at the recommended 2-8°C.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its straightforward synthesis and the powerful, orthogonal reactivity of its aldehyde and alkyne functionalities provide a reliable platform for constructing complex, high-value molecules. Understanding the principles behind its synthesis and the strategic application of its alkyne handle in click chemistry is key to unlocking its full potential in the laboratory.
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